delta-Tocopherol

Catalog No.
S566962
CAS No.
119-13-1
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Tocopherol

CAS Number

119-13-1

Product Name

delta-Tocopherol

IUPAC Name

(2S)-2,8-dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m0/s1

InChI Key

GZIFEOYASATJEH-BERHBOFZSA-N

SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Synonyms

(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol; (+)-δ-Tocopherol; (2R,4’R,8’R)-δ-Tocopherol; (R,R,R)-δ-Tocopherol; 8-Methyltocol; D-δ-Tocopherol; E 309; E

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)O
  • Antioxidant Activity

    Like other forms of vitamin E, delta-tocopherol can neutralize free radicals, which are unstable molecules that can damage cells. Source: National Institutes of Health: )

  • Cell Signaling

    Delta-topherol may play a role in cell signaling pathways, influencing how cells communicate with each other. Source: National Institutes of Health: )

  • Potential Health Effects

    Some studies suggest delta-tocopherol may have benefits for certain health conditions, but more research is needed. These areas of investigation include:

    • Alzheimer's Disease Source: National Institutes of Health: )
    • Cognitive function Source: National Institutes of Health: )
    • Vitamin E deficiency Source: National Institutes of Health: )

Delta-tocopherol is one of the four primary forms of tocopherols, which are organic compounds recognized for their vitamin E activity. It is classified as a fat-soluble antioxidant and is known for its unique chemical structure, which includes a chromanol ring with a long hydrophobic side chain. Its chemical formula is C27H46O2C_{27}H_{46}O_{2} and it has an E number designation of E309 when used as a food additive . Unlike alpha-tocopherol, which is the most studied form, delta-tocopherol exhibits distinct biological activities and antioxidant properties, making it an important compound in both nutrition and food preservation.

The specific mechanism of action of delta-tocopherol within the human body is still under investigation. However, its antioxidant properties are believed to play a role. Delta-tocopherol might scavenge free radicals, protecting cells from oxidative damage linked to various chronic diseases []. Additionally, research suggests delta-tocopherol may have unique biological effects beyond its antioxidant role, potentially impacting cell signaling pathways.

Delta-tocopherol is generally considered safe for human consumption at recommended dietary intake levels. However, excessive intake can lead to side effects like nausea, fatigue, and muscle weakness [].

Primarily as an antioxidant. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them. This process converts delta-tocopherol into tocopheroxyl radicals, which are relatively stable and can be regenerated back to tocopherol through redox reactions with other antioxidants such as ascorbic acid (vitamin C) . Delta-tocopherol has been shown to interact synergistically with other antioxidants like epicatechin and epigallocatechin gallate, enhancing its protective effects against oxidative stress in certain experimental conditions .

In lipid systems, delta-tocopherol can inhibit lipid peroxidation by reacting with lipid peroxyl radicals. Studies indicate that it does not elevate lipid oxidation levels significantly under low oxygen conditions, making it one of the more stable tocopherols compared to its counterparts .

Delta-tocopherol exhibits various biological activities, including antioxidant properties that protect cellular membranes from oxidative damage. It has been shown to have anti-inflammatory effects and may play a role in reducing the risk of chronic diseases such as cardiovascular diseases and certain cancers . Research suggests that delta-tocopherol may be particularly effective in protecting against oxidative stress due to its ability to scavenge free radicals efficiently.

Moreover, delta-tocopherol has been observed to modulate immune responses and may influence gene expression related to inflammation and apoptosis . Its unique structure allows it to interact differently with biological systems compared to alpha- and gamma-tocopherols.

Delta-tocopherol can be synthesized through several methods:

  • Natural Extraction: It is commonly extracted from vegetable oils such as soybean oil, sunflower oil, and corn oil, where it naturally occurs alongside other tocopherols.
  • Chemical Synthesis: Delta-tocopherol can also be synthesized chemically through multi-step organic reactions involving phenolic compounds and alkylating agents. This method allows for the production of pure delta-tocopherol but is less common than extraction from natural sources.
  • Biotechnological Approaches: Recent advancements have explored using microbial fermentation processes to produce tocopherols, including delta-tocopherol, by manipulating specific strains of bacteria or yeast that can biosynthesize these compounds .

Delta-tocopherol has several applications across various fields:

  • Nutritional Supplements: As a form of vitamin E, delta-tocopherol is included in dietary supplements aimed at providing antioxidant support.
  • Food Preservation: Due to its antioxidant properties, delta-tocopherol is used as a food additive (E309) to prevent rancidity in oils and fats.
  • Cosmetics: It is incorporated into skincare products for its protective effects against oxidative damage and skin aging.
  • Pharmaceuticals: Research into its potential therapeutic roles continues, particularly regarding its anti-inflammatory and anticancer properties.

Delta-tocopherol belongs to a family of tocopherols that share similar structures but exhibit different biological activities. The primary similar compounds include:

  • Alpha-Tocopherol: The most studied form of vitamin E; known for its potent antioxidant activity but may promote lipid oxidation under certain conditions.
  • Beta-Tocopherol: Less common than alpha- or gamma-tocopherols; exhibits some antioxidant properties but is not as effective as alpha or delta forms.
  • Gamma-Tocopherol: Found in high amounts in certain vegetable oils; has unique anti-inflammatory properties but may not be as effective in preventing lipid oxidation compared to delta-tocopherol.

Comparison Table

CompoundAntioxidant ActivityStabilityUnique Properties
Delta-TocopherolHighHighSynergistic effects with flavonoids
Alpha-TocopherolVery HighModerateStronger vitamin activity
Beta-TocopherolModerateModerateLess common
Gamma-TocopherolHighModerateAnti-inflammatory effects

Physical Description

Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light
Solid

XLogP3

10

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

Appearance

Unit:50 mg/ml, 1 mlSolvent:hexanePurity:TLC, 95%; GC, 98%Physical liquid

Melting Point

< 25 °C

UNII

JU84X1II0N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 48 of 49 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Delta-Tocopherol is the orally bioavailable delta form of the naturally-occurring fat-soluble vitamin E, mostly found in soybean and corn oils, with potential antioxidant activity. Although the exact mechanism of action of this tocopherol has yet to be fully identified, delta-tocopherol appears to have the ability to scavenge free radicals, thereby protecting cells against oxidative damage.

Other CAS

119-13-1

Wikipedia

%CE%94-Tocopherol

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-: ACTIVE

Dates

Modify: 2023-08-15
1. S. Chiku, K. Hamamura and T. Nakamura “Novel urinary metabolite of d-delta-tocopherol in rats” Journal of Lipid Research, Vol. 25 pp. 40-48, 19842. G. W. Burton and K. Ingold Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro, U. J. Am. Chem. Soc., 103, 6472-6477, 19813. Anchalee Sirikhachornkit, Jai W. Shin, Irene Baroli, and Krishna K. Niyogi Replacement of a -tocopherol by ß -tocopherol enhances resistance to photo-oxidative stress in a xanthophyll-deficient strain of Chlamydomonas reinhardtii, Eukaryotic Cell, doi:10.1128, 2009

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